Potassium oxalate monohydrate

Description

Potassium oxalate monohydrate (K₂C₂O₄·H₂O) is a hydrated potassium salt of oxalic acid. It crystallizes in a structure where water molecules form hydrogen-bonded chains, coordinated by potassium ions . Key properties include a melting point of 310°C, density of 2.13 g/cm³, and solubility in water (exact values vary with temperature) . Its applications span diverse fields:

- CO₂ capture: Used as a chemical activator in carbon materials, enhancing porosity and surface area (up to 1,331 m²/g) for improved CO₂ adsorption (5.52 mmol/g at 0°C) .

- Fire suppression: Composite powders with this compound exhibit superior extinguishing efficiency for cooking oil fires .

- Industrial uses: Acts as a precipitating agent in rare-earth metal processing, a scale remover in radiators, and a chelating agent in pharmaceuticals .

Propriétés

Numéro CAS |

6487-48-5 |

|---|---|

Formule moléculaire |

C2H4KO5 |

Poids moléculaire |

147.15 g/mol |

Nom IUPAC |

dipotassium;oxalate;hydrate |

InChI |

InChI=1S/C2H2O4.K.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2 |

Clé InChI |

RKKPSAKHSRTUBZ-UHFFFAOYSA-N |

SMILES |

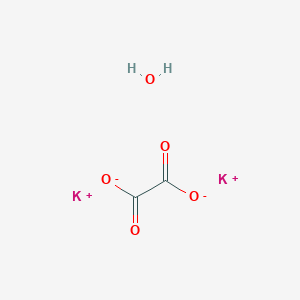

C(=O)(C(=O)[O-])[O-].O.[K+].[K+] |

SMILES canonique |

C(=O)(C(=O)O)O.O.[K] |

Pictogrammes |

Irritant |

Numéros CAS associés |

6100-20-5 |

Synonymes |

K2C2O4.H2O, Ethanedioic acid dipotassium salt monohydrate |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium oxalate monohydrate can be synthesized by reacting oxalic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, and the product is then crystallized from the solution. The reaction can be represented as follows: [ \text{H}_2\text{C}_2\text{O}_4 + 2\text{KOH} \rightarrow \text{K}_2\text{C}_2\text{O}_4 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing oxalic acid with potassium carbonate or potassium hydroxide. The resulting solution is then evaporated to obtain the crystalline product. The process involves careful control of temperature and pH to ensure high purity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it is converted to potassium carbonate and carbon dioxide.

Reduction: It can act as a reducing agent in certain chemical reactions, such as the reduction of metal ions.

Complexation: this compound forms complexes with various metal ions, which is useful in analytical chemistry.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reducing Agents: It can reduce metal ions in the presence of acids.

Complexation Conditions: Typically involves aqueous solutions and controlled pH levels.

Major Products Formed:

Oxidation: Potassium carbonate and carbon dioxide.

Reduction: Reduced metal ions and oxalic acid.

Complexation: Metal-oxalate complexes

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₂K₂O₄·H₂O

- Molar Mass : 184.23 g/mol

- Appearance : Colorless solid

- Solubility : Highly soluble in water

Scientific Research Applications

Potassium oxalate monohydrate is utilized in several areas of scientific research:

Analytical Chemistry

POM serves as a reagent for the determination of metal ions, particularly calcium and heavy metals, through various analytical techniques such as titrations. It is also employed in the preparation of catalysts and in synthetic reactions.

Biological Studies

In biological research, POM is used to study metal ion chelation and its effects on biological systems. It has been shown to interact with enzymes involved in oxalate metabolism, impacting metabolic pathways related to calcium ions and hydrogen ions in aqueous solutions .

Pharmaceutical Applications

POM is investigated for its potential use in medical treatments involving metal ion chelation. A notable application is its effectiveness in relieving dentinal hypersensitivity (DH). Clinical trials have demonstrated that potassium oxalate-containing strips can significantly reduce DH levels when applied either by professionals or self-administered .

Industrial Uses

POM is employed in various industries:

- Textile Industry : Acts as a bleaching agent and helps fix dyes onto fabrics.

- Food Industry : Used as a food additive to prevent browning in fruits and vegetables.

- Environmental Applications : In wastewater treatment, POM helps precipitate heavy metals, thereby reducing environmental pollution .

Case Study 1: Dentinal Hypersensitivity Treatment

A randomized clinical trial evaluated the efficacy of a dithis compound strip on DH relief. The study involved 60 subjects divided into three groups (self-applied, professionally applied, and placebo). Results indicated significant reductions in DH levels across treatment groups at various follow-up intervals (30 minutes, 4 weeks, and 8 weeks) compared to baseline measures .

| Group | 30 min Post | 4 Week Post | 8 Week Post |

|---|---|---|---|

| Self-applied | <0.0001 | 0.0019 | <0.0001 |

| Professionally applied | 0.0067 | <0.0001 | <0.0001 |

| Placebo | 0.0220 | 0.3659 | 0.0025 |

Case Study 2: Analytical Chemistry Applications

In analytical chemistry, POM has been extensively used to determine the concentration of metal ions through titration methods. Its ability to form insoluble complexes with calcium ions allows for accurate measurements of calcium concentrations in various samples .

Mécanisme D'action

Potassium oxalate monohydrate exerts its effects primarily through its ability to chelate metal ions. The oxalate ions form stable complexes with metal ions, which can alter the solubility and reactivity of the metals. This chelation process is crucial in various applications, such as metal ion determination in analytical chemistry and metal ion removal in industrial processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Calcium Oxalate Monohydrate (COM, CaC₂O₄·H₂O)

- Structure and Occurrence: COM forms spheroidal crystals in renal calculi, often nucleating on potassium urate cores . Unlike potassium oxalate monohydrate, COM is biologically derived and linked to hypercalciuria .

- Medical Relevance: COM stones are denser (Hounsfield density: ~1,500–1,700 HU) and harder (Vickers hardness: ~160–200 MPa) than calcium oxalate dihydrate (COD) . Green tea consumption reduces COM stone prevalence (0% vs. 42% in non-drinkers) by lowering urinary oxalate supersaturation .

- Thermal Behavior: Decomposes at higher temperatures (>700°C), unlike this compound, which releases CO₂ at 570°C during activation .

Calcium Oxalate Dihydrate (COD, CaC₂O₄·2H₂O)

- Hydration State : COD’s dihydrate structure results in lower density (~1,200–1,400 HU) and distinct crystallographic morphology compared to COM .

- Diagnostic Differentiation: COD stones are identifiable via micro-CT imaging using shape indices, whereas COM stones exhibit smoother surfaces .

Potassium Binoxalate (KHC₂O₄)

- Acidity and Plant Biology: Potassium binoxalate contributes to leaf acidity in Rumex species, coexisting with COM in crystallographic forms. Its low alpha refractive index distinguishes it from COM in polarized light microscopy .

Sodium Oxalate (Na₂C₂O₄)

- Solubility and Applications: Sodium oxalate has lower solubility in water compared to this compound, limiting its use in aqueous reactions. It is primarily employed in analytical chemistry for calcium titration .

Ammonium Oxalate Monohydrate [(NH₄)₂C₂O₄·H₂O]

- Crystal Growth: Used as a dopant in potassium dihydrogen phosphate (KDP) crystals to enhance mechanical strength and optical quality, unlike this compound’s role in carbon activation .

- Thermal Properties: Decomposes to release ammonia, contrasting with this compound’s CO₂ emission during activation .

Potassium Urate (KUr)

- Stone Formation : Potassium urate acts as a nucleation core for COM stones, highlighting a synergistic interaction in renal calculi formation. Unlike oxalates, urates derive from purine metabolism .

Data Tables

Table 1: Comparative Physical and Chemical Properties

Table 2: Medical Imaging and Stone Properties

| Property | COM | COD |

|---|---|---|

| Hounsfield Density (HU) | 1,500–1,700 | 1,200–1,400 |

| Surface Morphology | Smooth | Irregular |

| Prevalence in Green Tea Users | 0% | Unaffected |

Research Findings

- CO₂ Adsorption: this compound activation at 800°C increases carbon surface area by 106% (645 to 1,331 m²/g) but only marginally improves CO₂ uptake (5.15 to 5.52 mmol/g) due to microporosity limitations .

- Thermal Decomposition: Kinetic studies reveal two-stage decomposition of this compound, with activation energies and mechanisms modeled via Popescu method .

- Safety Profile: this compound is classified as acutely toxic (GHS07), requiring strict handling protocols, whereas COM’s hazards are primarily biological (renal damage) .

Analyse Des Réactions Chimiques

Coordination Complex Formation

Potassium oxalate monohydrate acts as a ligand in the synthesis of metal oxalates. A key example is its reaction with iron(III) salts to form potassium ferric oxalate (K₃[Fe(C₂O₄)₃]·3H₂O):

Reaction Scheme

Key Conditions

| Property | Value | Source |

|---|---|---|

| Product Color | Light green crystals | |

| Yield Optimization | Recrystallization in hot water | |

| Solubility in Alcohol | <1% at 25°C |

Acid-Base Reactions

This compound reacts with strong acids to form hydrogenoxalate salts. For example, with hydrochloric acid:

Properties of Potassium Hydrogenoxalate (KHC₂O₄):

Redox Reactions

In analytical chemistry, this compound serves as a reducing agent. Its oxalate ion () reduces permanganate in acidic titrations:

Titration Data from Experimental Studies :

| Parameter | Value |

|---|---|

| Standard KMnO₄ Concentration | 0.04 M |

| Average Oxalate Content | 53.2% ± 1.8 |

| Stoichiometric Ratio | 5:2 (C₂O₄²⁻:MnO₄⁻) |

Spectrophotometric Iron Analysis

-

Method : Fe³⁺ is reduced to Fe²⁺ with hydroxylamine hydrochloride, then complexed with o-phenanthroline.

-

: 510 nm

-

Beer’s Law Range : 0.2–1.0 mg/mL (R² = 0.998)

Hydrate Determination

Heating K₂C₂O₄·H₂O at 100–200°C removes water, yielding anhydrous K₂C₂O₄ .

Q & A

Q. How is potassium oxalate monohydrate used to determine calcium content in analytical chemistry?

this compound is employed as a precipitating agent in gravimetric analysis. In this method, calcium ions (Ca²⁺) in solution react with oxalate ions (C₂O₄²⁻) to form insoluble calcium oxalate monohydrate (CaC₂O₄·H₂O). The precipitate is filtered, dried, and weighed to quantify calcium content. Key considerations include pH control (neutral to slightly acidic) to avoid interference from other cations and ensuring complete precipitation via excess reagent addition .

Q. What purification methods are recommended for this compound?

The compound is typically purified via recrystallization from hot water. This process involves dissolving the crude product in boiling water, filtering to remove insoluble impurities, and cooling the solution to induce crystallization. The monohydrate form (K₂C₂O₄·H₂O) is selectively obtained due to its higher solubility in hot water compared to anhydrous or other hydrated forms .

Q. How is this compound characterized for purity and composition?

- Elemental analysis : Thermogravimetric analysis (TGA) determines water content (~9.78% for the monohydrate).

- Potassium quantification : Flame photometry, atomic absorption (AA), or ICP-AES.

- Oxalate titration : Oxalate concentration is measured via redox titration with potassium permanganate (KMnO₄) in acidic conditions .

| Property | Method | Reference |

|---|---|---|

| Water content | Thermogravimetric analysis | |

| Potassium concentration | ICP-AES/Flame photometry | |

| Oxalate quantification | Redox titration (KMnO₄) |

Advanced Research Questions

Q. How does this compound enhance CO₂ adsorption in carbon materials?

In carbon sphere activation, this compound acts as a dual-function agent:

Porosity creation : Potassium ions migrate into the carbon matrix during pyrolysis (700–800°C), generating microporous structures.

Gas release : Decomposition at ~570°C releases CO₂, which removes volatile byproducts and prevents pore collapse, increasing surface area (e.g., from 645 m²/g to 1331 m²/g at 800°C). Optimizing carbonization temperature and reagent ratio maximizes CO₂ adsorption capacity (up to 5.52 mmol/g at 0°C) .

Q. What experimental contradictions exist in the thermal decomposition behavior of this compound?

Conflicting reports on decomposition temperatures highlight context-dependent factors:

- : Decomposition initiates at 100°C (ambient conditions).

- : Major decomposition occurs at 570°C (inert atmosphere during carbon activation).

Resolution : Decomposition pathways vary with experimental setup. Under oxidative conditions, early-stage decomposition may involve hydration loss, while high-temperature inert environments favor carbonate formation and CO₂ release .

Q. How is this compound utilized in synthesizing SBA-15-supported catalysts?

The compound serves as a structure-directing agent in mesoporous silica (SBA-15) synthesis. Oxalate ions interact with silica precursors to stabilize the hexagonal pore structure. Post-synthesis, thermal treatment removes the oxalate template, leaving a high-surface-area catalyst support. Applications include rare-earth metal catalysts for hydrogenation or oxidation reactions .

Q. What methodological considerations are critical for solubility studies of this compound?

- Temperature control : Solubility increases from 4.7 g/100 mL (0°C) to 31.2 g/100 mL (100°C).

- Calorimetric validation : Enthalpy of solution (ΔHₛₒₗ) measurements (e.g., -12.3 kJ/mol at 298 K) ensure thermodynamic consistency.

- Ionic strength effects : Competing ions (e.g., NH₄⁺, Na⁺) may form double salts, requiring ion-selective electrode validation .

Methodological Best Practices

- Handling hazards : Use PPE (gloves, goggles) to avoid oxalate toxicity. PAC-2 (22 mg/m³) and PAC-3 (130 mg/m³) guidelines dictate exposure limits .

- Contradiction analysis : Cross-reference decomposition data (TGA vs. DSC) under matching atmospheres and heating rates.

- Synthesis reproducibility : Document pH adjustments (e.g., dental gels at pH 2–4) and crystallization kinetics to ensure batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.